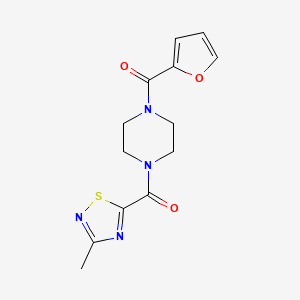

1-(furan-2-carbonyl)-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine

Description

Properties

IUPAC Name |

furan-2-yl-[4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-9-14-11(21-15-9)13(19)17-6-4-16(5-7-17)12(18)10-3-2-8-20-10/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAHFCMZIPLFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Cyclocondensation

The 1,2,4-thiadiazole core is constructed by reacting a thioamide with a nitrile derivative. For example, 3-methyl-1,2,4-thiadiazole-5-carboxylic acid can be synthesized from methyl-thioamide and cyanoacetic acid under acidic conditions:

$$

\text{CH}3\text{C(=S)NH}2 + \text{NCCH}_2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{3-Methyl-1,2,4-thiadiazole-5-carboxylic acid}

$$

Oxidation and Functionalization

The carboxylic acid is subsequently converted to its acyl chloride using thionyl chloride:

$$

\text{3-Methyl-1,2,4-thiadiazole-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3-Methyl-1,2,4-thiadiazole-5-carbonyl chloride}

$$

Acylation of Piperazine

Stepwise Acylation Protocol

Piperazine is first acylated with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(furan-2-carbonyl)piperazine. The remaining secondary amine is then reacted with 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride:

$$

\text{Piperazine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Furan-2-carbonyl)piperazine}

$$

$$

\text{1-(Furan-2-carbonyl)piperazine} + \text{Thiadiazole carbonyl chloride} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target compound}

$$

Concurrent Acylation

Alternatively, both acyl chlorides may react with piperazine simultaneously in a one-pot reaction. However, this approach risks statistical distribution of products (mono-, di-acylated) and requires meticulous stoichiometric control.

Purification and Characterization

Crude products are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:

- NMR Spectroscopy : Distinct signals for piperazine protons (δ 2.5–3.5 ppm), furan (δ 6.3–7.4 ppm), and thiadiazole (δ 2.1 ppm for CH₃).

- Mass Spectrometry : Molecular ion peaks corresponding to the molecular formula C₁₃H₁₃N₅O₃S.

- X-ray Crystallography (if applicable): Confirms dihedral angles between heterocycles and piperazine.

Alternative Synthetic Routes

Hydrazine-Mediated Cyclization

Hydrazine hydrate facilitates cyclization of thioamide intermediates to form the thiadiazole ring, as demonstrated in related thiazolo[4,5-d]pyridazinones. Adapting this method:

$$

\text{Thioamide precursor} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{3-Methyl-1,2,4-thiadiazole-5-carboxylate}

$$

Solid-Phase Synthesis

Immobilized piperazine on resin allows sequential acylation, though this method is less common for small-scale synthesis.

Applications and Derivatives

While the target compound’s biological activity is underexplored, analogous bis-acylated piperazines exhibit pharmacological potential as kinase inhibitors or antimicrobial agents. Structural modifications (e.g., varying heterocycles) could optimize bioavailability and target affinity.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds similar to 1-(furan-2-carbonyl)-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine. Research indicates that derivatives of thiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that novel thiadiazole derivatives showed promising results in inhibiting the growth of human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiadiazole A | MCF-7 (Breast) | 12.5 |

| Thiadiazole B | A549 (Lung) | 8.7 |

| Thiadiazole C | HT-29 (Colon) | 15.3 |

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Studies have shown that piperazine derivatives possess antimicrobial properties, making them suitable candidates for further development as antibiotics. For example, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | E. coli | 10 µg/mL |

| Compound Y | S. aureus | 8 µg/mL |

| Compound Z | P. aeruginosa | 15 µg/mL |

Case Studies

- Cytotoxicity Evaluation : A study conducted on piperazine derivatives showed that modifications at specific positions on the piperazine ring significantly enhanced cytotoxicity against colon cancer cells (HT-29) compared to unmodified structures .

- Synthesis and Testing : Researchers synthesized a series of thiadiazole derivatives from furan-based precursors and evaluated their biological activities, confirming their potential as anticancer agents through in vitro assays .

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The furan and thiadiazole moieties could be involved in binding interactions with the target protein, influencing its function.

Comparison with Similar Compounds

Similar Compounds

- 1-(furan-2-carbonyl)-4-(2-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine

- 1-(furan-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazole-5-carbonyl)piperazine

Uniqueness

1-(furan-2-carbonyl)-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine is unique due to the specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity compared to similar compounds.

Biological Activity

1-(Furan-2-carbonyl)-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine is a compound that combines a furan moiety with a thiadiazole structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, drawing on diverse research findings.

Chemical Structure and Properties

The compound's structural formula can be expressed as follows:

- Molecular Formula : C12H12N4O3S

- SMILES Notation :

CC1=NN=C(S1)C(=O)N2CCN(C(=O)C2=O)C=1

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring in various compounds has been linked to enhanced antibacterial and antifungal activities. Studies show that compounds containing the 1,3,4-thiadiazole moiety often outperform standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values against various pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole derivative A | 25 | Staphylococcus aureus |

| Thiadiazole derivative B | 32 | Escherichia coli |

| Thiadiazole derivative C | 42 | Candida albicans |

These findings suggest that the presence of electron-withdrawing groups on the thiadiazole ring enhances antimicrobial efficacy .

Anticancer Activity

The anticancer potential of compounds containing piperazine and thiadiazole has been explored extensively. For instance, studies have shown that derivatives with piperazine substitutions can induce cytotoxic effects in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study :

A recent study evaluated the cytotoxicity of several thiadiazole-piperazine derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated:

- Compound 1 : IC50 = 12.5 µM (MCF-7)

- Compound 2 : IC50 = 0.2 µM (A549 lung cancer)

These compounds demonstrated selectivity towards cancer cells over normal cells, indicating their potential as anticancer agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- Inhibition of Enzymatic Activity : Some thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : The compounds can increase the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.

- Cell Cycle Arrest : Treatment with these compounds has been associated with arresting the cell cycle at specific phases (S and G2/M), which is crucial for inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(furan-2-carbonyl)-4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine?

- Methodology : The synthesis likely involves sequential coupling of the furan-2-carbonyl and thiadiazole-5-carbonyl moieties to the piperazine core. A typical approach uses activating agents (e.g., carbodiimides) in polar aprotic solvents like DMF or DCM. For example, analogous piperazine derivatives are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres, with purification via silica gel chromatography using gradients of ethyl acetate/hexane .

- Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equiv. of acylating agents) and monitor intermediates via TLC (e.g., hexane/ethyl acetate 1:2) to ensure complete conversion .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns on the piperazine ring and carbonyl linkages. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For example, analogous compounds with heterocyclic acyl groups show distinct carbonyl peaks in IR (~1650–1700 cm⁻¹) and aromatic proton shifts in NMR (δ 6.5–8.5 ppm for furan/thiadiazole) .

- Key Considerations : Use deuterated DMSO or CDCl₃ for solubility. Compare spectral data to structurally related piperazine derivatives to resolve overlapping signals .

Q. What preliminary biological activities are reported for similar piperazine-thiadiazole hybrids?

- Methodology : Screen for anticancer or antimicrobial activity using cell viability assays (e.g., MTT) and molecular docking to assess interactions with targets like carbonic anhydrase or kinase enzymes. For example, thiadiazole-piperazine hybrids exhibit IC₅₀ values in the μM range against cancer cell lines, linked to their ability to disrupt protein-ligand interactions .

- Key Considerations : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via enzymatic assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole-5-carbonyl coupling step?

- Methodology : Use microwave-assisted synthesis to enhance reaction kinetics, as seen in heterocyclic acylation reactions. For example, microwave irradiation at 100°C for 15–30 minutes improves yields by 20–30% compared to conventional heating .

- Troubleshooting : If thiadiazole instability occurs, employ in situ generation of the acyl chloride using POCl₃ or SOCl₂, followed by immediate coupling to piperazine .

Q. How do solubility and stability challenges impact bioactivity studies of this compound?

- Methodology : Address poor aqueous solubility by formulating the compound in DMSO/PEG mixtures or using cyclodextrin-based carriers. Stability studies (e.g., HPLC monitoring under varying pH/temperature) can identify degradation pathways. For example, furan-containing analogs degrade via oxidation, necessitating antioxidants like BHT in storage buffers .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from solubility differences. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodology : Combine chemoproteomics (e.g., affinity chromatography with immobilized analogs) and transcriptomics (CRISPR-Cas9 knockout screens). For example, piperazine derivatives with fluorophenyl groups show selective binding to kinases like EGFR or MAPK, validated via competitive binding assays .

- Advanced Tools : Use molecular dynamics simulations to model binding poses, focusing on hydrogen bonding with the thiadiazole sulfur and piperazine nitrogen atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.